molecular formula C19H43NO4S B1580839 hexadecyl(trimethyl)azanium;hydrogen sulfate CAS No. 68214-07-3

hexadecyl(trimethyl)azanium;hydrogen sulfate

Cat. No.: B1580839
CAS No.: 68214-07-3
M. Wt: 381.6 g/mol
InChI Key: UCRJJNVFJGKYQT-UHFFFAOYSA-M
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Description

hexadecyl(trimethyl)azanium;hydrogen sulfate is a quaternary ammonium compound widely used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: hexadecyl(trimethyl)azanium;hydrogen sulfate can be synthesized through the reaction of hexadecylamine with trimethylamine, followed by the addition of sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: hexadecyl(trimethyl)azanium;hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted ammonium compounds .

Scientific Research Applications

hexadecyl(trimethyl)azanium;hydrogen sulfate has a wide range of scientific research applications, including:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis and polymerization reactions.

    Biology: Employed in cell culture and molecular biology experiments as a surfactant and antimicrobial agent.

    Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in antiseptic formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.

Comparison with Similar Compounds

    1-Hexadecanaminium, N,N,N-trimethyl-, chloride (11): Similar in structure but contains a chloride ion instead of a sulfate ion.

    1-Hexadecanaminium, N,N,N-trimethyl-, bromide (11): Contains a bromide ion and exhibits similar surfactant properties.

    1-Hexadecanaminium, N,N,N-trimethyl-, methyl sulfate: Contains a methyl sulfate ion and is used in similar applications.

Uniqueness: hexadecyl(trimethyl)azanium;hydrogen sulfate is unique due to its sulfate ion, which imparts distinct chemical and physical properties compared to its chloride and bromide counterparts. This uniqueness makes it particularly effective in specific industrial and research applications .

Properties

IUPAC Name

hexadecyl(trimethyl)azanium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h5-19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRJJNVFJGKYQT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H43NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6899-10-1 (Parent)
Record name 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068214073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0071253
Record name 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68214-07-3
Record name 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68214-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068214073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1)
Source EPA Chemicals under the TSCA
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Record name 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyltrimethylammonium hydrogen sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.969
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Cetyltrimethylammonium hydrogensulfate be used to enhance the sensitivity of chemosensors for specific anions in aqueous solutions?

A: Yes, research indicates that Cetyltrimethylammonium hydrogensulfate can significantly enhance the sensitivity and selectivity of luminescent chemosensors for chloride ions in aqueous solutions []. This is achieved by forming micelles in the solution. These micelles provide a hydrophobic environment that concentrates both the chemosensor and the analyte (chloride ions in this case), increasing their effective concentration and promoting interaction. For example, the platinum(II) pincer complex [Pt(NCN)(S)]TfO (NCN = 1,3-bis(2-N-phenylbenzimidazolyl)benzene, S = solvent, and TfO– = triflate anion) shows a remarkable increase in binding affinity towards chloride in a Cetyltrimethylammonium hydrogensulfate micellar medium compared to mixed organic solvents [].

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